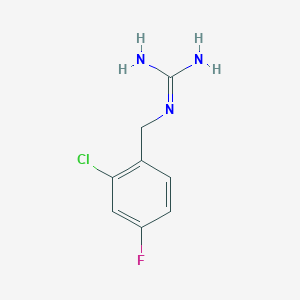

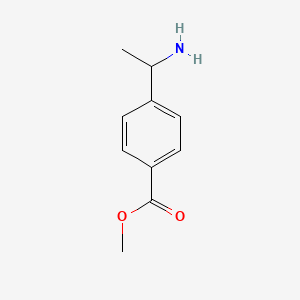

Methyl 4-(1-aminoethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(1-aminoethyl)benzoate is a chemical compound with the CAS Number: 80051-07-6 . It has a molecular weight of 179.22 . The compound appears as a white to yellow sticky oil to solid or solid .

Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-(1-aminoethyl)benzoate . The InChI code is 1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Methyl 4-(1-aminoethyl)benzoate is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The physical form is a white to yellow sticky oil to solid or solid .Applications De Recherche Scientifique

Synthesis and Characterization

- Methyl 4-(1-aminoethyl)benzoate has been utilized in the synthesis of various chemical compounds. For example, Taylor et al. (1996) described the synthesis of benzyl and benzoyl methyl derivatives, showcasing its use in creating radiolabeled compounds for pharmaceutical applications (Taylor et al., 1996).

- Another study by Mohamad et al. (2017) highlighted its use in synthesizing and characterizing methyl 4-(4-aminostyryl) benzoate, a potential precursor in Schiff base derivatives (Mohamad, Hassan, & Yusoff, 2017).

Biosynthesis and Emission in Plants

- Methyl 4-(1-aminoethyl)benzoate plays a role in the biosynthesis and emission of volatile compounds in plants. Dudareva et al. (2000) investigated its role in the biosynthesis of methyl benzoate, a major scent compound in snapdragon flowers, revealing insights into plant biochemistry and pollinator attraction (Dudareva et al., 2000).

Enzymatic Transesterification

- The compound has been used in studies exploring enzymatic transesterification processes. Ceni et al. (2011) reported on the ultrasound-assisted enzymatic transesterification of methyl benzoate and glycerol to produce 1-glyceryl benzoate, a process important in industrial chemistry (Ceni et al., 2011).

Molecular Polarizability Studies

- In the field of liquid crystalline mixtures, Shahina et al. (2016) conducted research to understand the phase transition and molecular polarizability in mixtures involving methyl 4-(1-aminoethyl)benzoate derivatives, contributing to our understanding of material science and engineering (Shahina, Fakruddin, Subhan, & Rangappa, 2016).

Polyamide Coating Systems

- The compound has also been used in the development of coating systems. Patel et al. (1998) synthesized a bisester involving methyl 4-(1-aminoethyl)benzoate for use in epoxy resins-polyamide coating systems, highlighting its application in industrial coatings (Patel, Baraiya, Patel, Raval, & Thakkar, 1998).

Alzheimer's Disease Research

- Although not directly involving methyl 4-(1-aminoethyl)benzoate, related research on sodium benzoate, a derivative, has been conducted in the field of Alzheimer's disease. Lin et al. (2014) explored its use as a treatment for early-phase Alzheimer disease, contributing to the broader field of neurological research (Lin et al., 2014).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

methyl 4-(1-aminoethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYGLHLLQZGWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-aminoethyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)

![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)